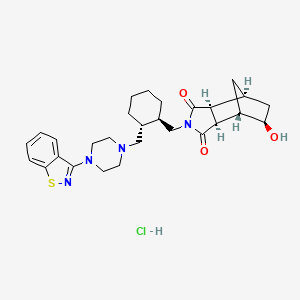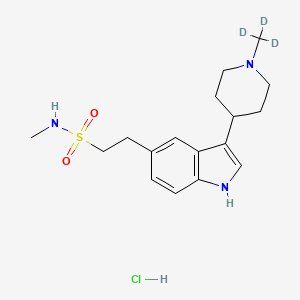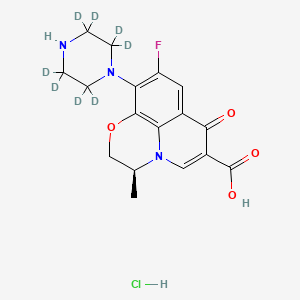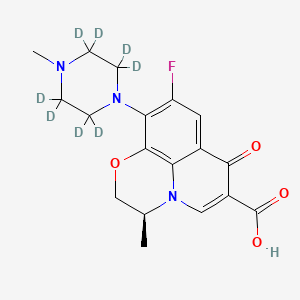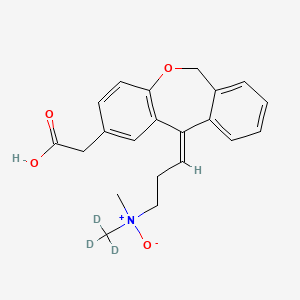
1alpha, 25-Dihydroxy VD2-D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1alpha, 25-Dihydroxy VD2-D6 is a deuterated form of vitamin D . It is used for research purposes .
Synthesis Analysis
The synthesis of 1alpha, 25-Dihydroxy VD2-D6 involves the metabolism of selective 20-epi-vitamin D3 analogs in rat osteosarcoma UMR-106 cells .Molecular Structure Analysis
The molecular formula of 1alpha, 25-Dihydroxy VD2-D6 is C28H38D6O3 . The molecular weight is 434.68 . The structure includes a deuterated form of vitamin D .Chemical Reactions Analysis
The majority of 1,25(OH)2D3 loses a hydrogen and the 25-hydroxyl group in the source, resulting in a dominant precursor ion of m/z 574.42, whereas a small fraction retains this water group and has m/z coinciding with the precursor ion of 1,25(OH)2D2-d6 at m/z 592.482 .Physical And Chemical Properties Analysis
1alpha, 25-Dihydroxy VD2-D6 is a powder that is soluble in DMSO . It should be stored at -20°C .Aplicaciones Científicas De Investigación
Quantification of Vitamin D Metabolites
“1alpha, 25-Dihydroxy VD2-D6” is used in the quantification of 1α,25-dihydroxy vitamin D, the active metabolite of vitamin D . This is done using immunoextraction and liquid chromatography–tandem mass spectrometry (LC-MS/MS). The method developed for this purpose has a 4.6-min instrument cycle time, and results are available 36 hours after sample preparation begins .
Improvement of Antibody-Based Detection Methods
The compound is used to improve the specificity of antibody-based detection methods. When combined with isotope dilution/ultra-performance liquid chromatography (UPLC)–tandem mass spectrometry, immunoextraction provides an attractive method for 1,25(OH)2D .
Research and Development in Life Sciences
“1alpha, 25-Dihydroxy VD2-D6” is provided by specialist distributors serving life science for research and development purposes .
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The compound is used in an effective and accurate method for measuring 1,25-dihydroxyvitamin D3 and 1,25-dihydroxyvitamin D2 by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) after immunoaffinity extraction .
Mecanismo De Acción
Target of Action
The primary target of 1alpha, 25-Dihydroxy VD2-D6 is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that mediates the actions of vitamin D by regulating the expression of specific genes. It plays a crucial role in calcium homeostasis, bone metabolism, and immune response.
Mode of Action
1alpha, 25-Dihydroxy VD2-D6, a deuterated form of vitamin D, binds to the VDR . This binding triggers a conformational change in the receptor, allowing it to interact with specific DNA sequences known as vitamin D response elements. This interaction leads to the transcription of target genes, resulting in the production of proteins that mediate the biological effects of vitamin D.
Biochemical Pathways
The binding of 1alpha, 25-Dihydroxy VD2-D6 to the VDR influences several biochemical pathways. These include the regulation of calcium and phosphate metabolism, which is crucial for bone health, and modulation of immune response . The exact downstream effects can vary depending on the specific target genes that are activated.
Pharmacokinetics
Like other forms of vitamin d, it is likely to be absorbed in the gut, distributed in the bloodstream bound to vitamin d-binding protein, metabolized in the liver and kidneys, and excreted in bile and urine .
Result of Action
The molecular and cellular effects of 1alpha, 25-Dihydroxy VD2-D6’s action are diverse, given the wide range of genes it can influence. These effects can include increased intestinal absorption of calcium and phosphate, enhanced bone mineralization, modulation of immune cell function, and potentially many others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1alpha, 25-Dihydroxy VD2-D6. For instance, factors affecting vitamin D status, such as sunlight exposure and dietary intake, could potentially influence the levels and activity of this compound. Furthermore, individual genetic variations in the VDR or in enzymes involved in vitamin D metabolism could also affect its action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4D3,5D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLHBRQAEXKACO-NHXRPVGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735353 |
Source


|
| Record name | (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216244-04-1 |
Source


|
| Record name | (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

